molecular formula C22H16N2O4 B2698733 N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide CAS No. 923686-86-6

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

Cat. No. B2698733
CAS RN: 923686-86-6
M. Wt: 372.38
InChI Key: KAKIPYCUBVEIIF-UHFFFAOYSA-N
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Description

“N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological redox reactions. The compound also has a chromen-6-yl group, which is a common structure in many natural products, including flavonoids . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its ability to increase the lipophilicity of compounds, which can improve cell membrane penetration.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-6-yl ring, a nicotinamide group, and a 4-methoxyphenyl group. These groups would likely confer distinct chemical properties to the compound. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chromen-6-yl group might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the nicotinamide could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a chromen-6-yl ring and a 4-methoxyphenyl group might increase its lipophilicity, potentially enhancing its ability to cross cell membranes .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anticancer Effects

Several studies have investigated indole derivatives as potential anticancer agents. Notably:

Antidiabetic Potential

While more investigations are needed, indole derivatives could play a role in managing diabetes by influencing glucose metabolism.

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety profile. Such studies could provide valuable insights into the potential applications of this compound .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKIPYCUBVEIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

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